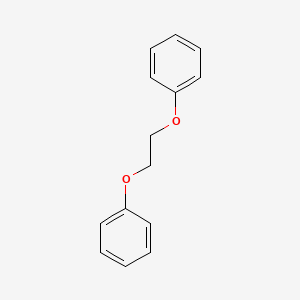

1,2-Diphenoxyethane

Description

The exact mass of the compound this compound is 214.099379685 g/mol and the complexity rating of the compound is 150. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6794. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSGHNKDXGYELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25852-90-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-phenyl-ω-phenoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026706 | |

| Record name | 1,2-Diphenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000314 [mmHg] | |

| Record name | 1,2-Diphenoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-66-5 | |

| Record name | 1,2-Diphenoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIPHENOXYETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIPHENOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9W31HX4AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Diphenoxyethane chemical structure and properties

An In-depth Technical Guide to 1,2-Diphenoxyethane: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (DPE), a significant aromatic ether. It details the molecule's chemical structure, conformational isomers, and physicochemical properties, supported by spectroscopic data. A validated, step-by-step synthesis protocol is presented, elucidating the underlying chemical principles. The guide explores DPE's diverse applications, ranging from an intermediate in polymer and fine chemical manufacturing to its specialized role in the development of activatable drug delivery systems. Safety, handling, and storage protocols are also discussed to ensure its proper use in a research and industrial setting. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile compound.

Introduction

This compound (CAS No. 104-66-5), also known as ethylene glycol diphenyl ether, is a symmetrical aromatic ether characterized by two phenyl groups linked via an ethylene glycol bridge.[1][2] First synthesized in the early 20th century during explorations of ether linkages, DPE has evolved from a laboratory curiosity to a valuable compound in various industrial and research fields.[1] Its unique combination of thermal stability, low volatility, and selective solubility makes it a compound of interest.[3] While its applications are diverse, its role as a reagent in creating singlet oxygen-labile linkers for activatable drug delivery systems and diagnostic probes has garnered significant attention within the pharmaceutical and life sciences sectors.[4][5][6]

This guide offers a senior application scientist's perspective on this compound, focusing on its core chemical identity, practical synthesis, and functional applications, particularly those relevant to drug development and materials science.

Molecular Structure and Conformation

The chemical structure of this compound consists of a central ethane bridge with phenoxy groups (-OC₆H₅) attached to each carbon atom.[2] The molecular formula is C₁₄H₁₄O₂ and it has a molecular weight of approximately 214.26 g/mol .[2][3]

The flexibility of the central O-C-C-O dihedral angle allows for the existence of two primary conformational isomers: a trans-gauche-trans (tgt) conformer with C₂ symmetry and a trans-trans-trans (ttt) conformer with C₂h symmetry.[4][7] This conformational flexibility can influence the material's bulk properties and its interactions in solution. The molecule is achiral.[8]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or powder at room temperature.[1][3] It is thermally stable and possesses low volatility.[1][3] A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| CAS Number | 104-66-5 | [1][2][9] |

| Molecular Formula | C₁₄H₁₄O₂ | [1][2][9] |

| Molecular Weight | 214.26 g/mol | [2][3][10] |

| Appearance | White to off-white crystalline solid/powder | [1][3][11] |

| Melting Point | 94-98 °C | [2][3][5][11] |

| Boiling Point | 341.6 °C at 760 mmHg; 185 °C at 12 mmHg | [1][5] |

| Density | ~1.08 g/cm³ | [1][5] |

| Solubility | Insoluble in water (~22 mg/L at 25°C) | [1][3][5] |

| Soluble in organic solvents like ethanol, acetone, chloroform, and methanol | [1][5][11] | |

| Vapor Pressure | 0.000158 mmHg at 25°C | [1][5] |

| Flash Point | ~171.8 °C | [2] |

| Refractive Index | ~1.557 | [5][7] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It typically shows a multiplet in the aromatic region (δ ~6.8-7.3 ppm) corresponding to the ten protons of the two phenyl rings. A sharp singlet appears around δ 4.3 ppm, which integrates to four protons, representing the two equivalent methylene (-CH₂-) groups of the ethane bridge.[12][13]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and a single peak for the equivalent methylene carbons of the ethane bridge.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key peaks include C-O-C stretching vibrations for the aryl-alkyl ether around 1240 cm⁻¹ and 1040 cm⁻¹, C-H stretching for the aromatic rings just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region.[9]

-

Mass Spectrometry (MS): Electron impact mass spectrometry shows a molecular ion peak (M⁺) at m/z = 214, corresponding to the molecular weight of the compound. Common fragmentation patterns involve the cleavage of the ether bonds.[9]

Synthesis and Purification

The most common and reliable method for synthesizing this compound is a variation of the Williamson ether synthesis, which involves the reaction of a phenoxide with a suitable dihaloalkane. A robust protocol involves the reaction between phenol and 1,2-dibromoethane under basic conditions.[1] An alternative high-yield method utilizes a copper-catalyzed reaction between a halobenzene and ethylene glycol.[7][14]

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from a high-yield procedure and is chosen for its efficiency and purity of the final product.[5][14] The causality behind the choice of reagents is critical: bromobenzene is a readily available starting material, ethylene glycol serves as the ethane bridge, sodium carbonate acts as an inexpensive and effective base, and the cuprous iodide/2,2'-bipyridine system forms the active catalyst for this Ullmann-type condensation. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and ability to dissolve both organic and inorganic reagents.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and reflux condenser, charge bromobenzene (15.7 g, 100 mmol), dimethylformamide (DMF, 47 mL), sodium carbonate (12.7 g, 120 mmol), cuprous iodide (1.9 g, 10 mmol), 2,2'-bipyridine (1.87 g, 12 mmol), and ethylene glycol (7.4 g, 120 mmol).[14]

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C. Maintain this temperature overnight to ensure the reaction goes to completion.[14]

-

Solvent Removal: After cooling the mixture to room temperature, remove the DMF solvent under reduced pressure using a rotary evaporator.[14]

-

Aqueous Workup: To the resulting residue, add deionized water (100 mL) and toluene (100 mL). Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with toluene (100 mL per extraction).[14]

-

Washing: Combine all organic layers and wash sequentially with a 5% aqueous sodium carbonate solution to remove any unreacted phenol or acidic byproducts.[5][14]

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate by rotary evaporation to yield the crude product.[14]

-

Purification: Recrystallize the crude solid from isopropanol. This step is crucial for removing impurities and obtaining a high-purity final product. Dry the resulting crystals under vacuum to yield pure this compound (typical yield: 91-94%).[5][14]

Caption: Workflow for the Copper-Catalyzed Synthesis of this compound.

Applications in Research and Drug Development

While this compound has broad industrial applications as a heat transfer fluid, a solvent, and a sensitizer for thermal paper, its utility in advanced scientific research is particularly noteworthy.[1][11]

-

Polymer Science: It serves as an intermediate or additive in the synthesis of high-performance polymers like epoxy resins, polycarbonates, and polyimides, where it enhances thermal stability and mechanical properties.[3][15]

-

Fine Chemical Synthesis: As a stable building block, DPE is a precursor in the synthesis of more complex molecules, including some pharmaceutical intermediates and fragrance compounds.[1][15][16]

-

Drug Delivery and Diagnostics: The most compelling application for the target audience is its use as a reagent for creating activatable delivery compounds.[4][5] These systems incorporate singlet oxygen-labile linkers. A drug or diagnostic agent can be attached to this linker, remaining "caged" and inactive. Upon exposure to a specific stimulus (like light in photodynamic therapy) that generates singlet oxygen, the linker cleaves, releasing the active payload precisely at the target site. This strategy enhances therapeutic efficacy and minimizes off-target side effects, a cornerstone of modern drug development.[5][6]

Safety and Handling

Comprehensive toxicological data on this compound are limited.[1] However, based on its chemical class, standard laboratory precautions are warranted.

-

Exposure Control: Use in a well-ventilated area or with local exhaust ventilation to minimize dust or vapor inhalation.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][17]

-

Potential Hazards: May cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[1][18] It is classified as hazardous to the aquatic environment with long-lasting effects.[2][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible substances such as strong oxidizing agents and concentrated acids.[1][18]

-

Spills and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[18][17] All disposal must be in accordance with local, state, and federal regulations. Avoid release into the environment.[17]

Conclusion

This compound is a structurally elegant and functionally versatile molecule. Its well-defined chemical and physical properties, combined with straightforward, high-yield synthesis routes, make it a reliable compound for both industrial and research applications. For scientists in drug development and materials science, DPE offers significant potential as a stable molecular scaffold and a key reagent in the construction of advanced, stimulus-responsive systems. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full capabilities in the laboratory and beyond.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 99 104-66-5 [sigmaaldrich.com]

- 3. henichemicals.com [henichemicals.com]

- 4. This compound | 104-66-5 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound CAS#: 104-66-5 [m.chemicalbook.com]

- 8. GSRS [precision.fda.gov]

- 9. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. nbinno.com [nbinno.com]

- 12. This compound(104-66-5) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]

- 16. nbinno.com [nbinno.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1,2-Diphenoxyethane CAS number 104-66-5

An In-Depth Technical Guide to 1,2-Diphenoxyethane (CAS 104-66-5): Properties, Synthesis, and Advanced Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 104-66-5), a symmetrical diaryl ether with significant applications ranging from industrial processes to advanced biomedical research. We will delve into its fundamental physicochemical properties, established synthesis and purification protocols, and spectroscopic characterization. The primary focus is on its utility for researchers, scientists, and drug development professionals, highlighting its role as a stable synthetic intermediate and, more critically, as a key component in the construction of activatable drug delivery systems and diagnostic probes. Safety, handling, and toxicological data are also presented to ensure its responsible use in a laboratory setting.

Introduction and Core Identifiers

This compound, also known by synonyms such as Ethylene glycol diphenyl ether and Diphenyl Cellosolve, is an organic compound with the molecular formula C₁₄H₁₄O₂.[1][2][3] Its structure is characterized by a central ethylene glycol bridge linking two phenyl rings via ether bonds.[4] This symmetrical and chemically robust architecture imparts high thermal stability and low volatility, making it a valuable component in diverse chemical applications.[4][5] While its primary industrial use is as a sensitizer in thermal paper coatings, its utility as a rigid and reliable building block in organic synthesis and medicinal chemistry is of increasing interest to the scientific community.[1][5][6]

The molecule's conformational properties have been studied, revealing two primary isomers that differ by the central O–C–C–O dihedral angle: a trans-gauche-trans (tgt) conformer and a trans-trans-trans (ttt) conformer.[7] This structural nuance can be relevant in molecular modeling and studies of intermolecular interactions.

Caption: Chemical structure of this compound (C₁₄H₁₄O₂).

Physicochemical Properties

The reliable application of any chemical compound begins with a thorough understanding of its physical and chemical properties. This compound is a white to off-white crystalline solid at room temperature.[2][4] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 104-66-5 | [2][3][8] |

| Molecular Formula | C₁₄H₁₄O₂ | [1][8][9] |

| Molecular Weight | 214.26 g/mol | [2][8][9] |

| Appearance | White to off-white crystalline solid/powder | [2][4][10] |

| Melting Point | 94-96 °C (lit.); 98 °C | [3][8][10][11] |

| Boiling Point | 341.6 °C @ 760 mmHg; 185 °C @ 12 mmHg | [3][4][11] |

| Density | ~1.08 g/cm³ | [4][9] |

| Flash Point | 139.4 °C | [3][4][10] |

| Water Solubility | 22 mg/L at 25 °C (practically insoluble) | [5][10][11] |

| Solubility | Soluble in ethanol, acetone; Slightly soluble in chloroform, methanol | [1][4][10] |

| Vapor Pressure | 0.000158 mmHg at 25 °C | [4][11] |

| LogP | ~3.81 | [4] |

Synthesis and Purification

The most common and reliable method for synthesizing this compound is through a double Williamson ether synthesis.[4] This nucleophilic substitution reaction involves the reaction of two equivalents of a phenoxide salt with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane.[4][12] The phenoxide is generated in situ by treating phenol with a suitable base, typically an alkali metal hydroxide like sodium hydroxide (NaOH).[4]

The choice of reactants and conditions is critical for achieving a high yield. While 1,2-dibromoethane is a common laboratory reactant, industrial processes may favor the more cost-effective 1,2-dichloroethane, though this may require more forcing conditions.[12] The solvent plays a key role; polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like ethanol can be used to facilitate the Sₙ2 reaction mechanism.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]

- 4. Page loading... [wap.guidechem.com]

- 5. henichemicals.com [henichemicals.com]

- 6. Diphenoxyethane (DPE) | CAS 104-66-5 | COnnect Chemicals [connectchemicals.com]

- 7. This compound | 104-66-5 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chembk.com [chembk.com]

- 11. lookchem.com [lookchem.com]

- 12. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Spectral Analysis of 1,2-Diphenoxyethane

This guide provides a comprehensive analysis of the spectral data for 1,2-diphenoxyethane, a molecule of interest in various fields of chemical research and drug development. As a symmetrical diaryl ether, its structural elucidation through modern spectroscopic techniques offers a valuable case study for researchers and scientists. This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound, offering field-proven insights into data acquisition and interpretation.

Introduction

This compound (C₁₄H₁₄O₂) is a solid organic compound characterized by two phenyl rings linked via an ethylene glycol diether linkage.[1] Its symmetrical nature simplifies some aspects of its spectral interpretation while also presenting unique features. Accurate characterization of such molecules is a cornerstone of chemical synthesis, quality control, and mechanistic studies in drug development. This guide is structured to provide not just the spectral data but also the causality behind the experimental choices, ensuring a robust understanding for the practicing scientist.

Molecular Structure and Symmetry

Understanding the molecular structure is paramount to interpreting its spectral data. This compound possesses a plane of symmetry, which dictates the number of unique signals observed in its NMR spectra.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.7 - 1.0 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its single deuterium lock signal.

-

Ensure the solution is clear and free of any solid particles. If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during acquisition.

-

Shim the magnetic field to achieve optimal homogeneity. This is an iterative process aimed at maximizing resolution and obtaining sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used for routine ¹H spectra to ensure a good signal-to-noise ratio without saturating the spins, allowing for faster repetition rates.

-

Acquisition Time (AT): Set to 2-4 seconds to ensure adequate digitization of the free induction decay (FID) for good resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for protons in a molecule of this size to relax back to equilibrium.

-

Number of Scans (NS): For a sample of this concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.29 | s | 4H | -O-CH₂ -CH₂ -O- |

| 6.83-7.05 | m | 6H | Ar-H (ortho, para) |

| 7.26 | m | 4H | Ar-H (meta) |

Data sourced from ChemicalBook.

Interpretation and Insights:

-

Aliphatic Region: The singlet at 4.29 ppm integrating to 4 protons is characteristic of the two equivalent methylene (-CH₂-) groups of the ethane bridge.[3] The deshielding effect of the adjacent oxygen atoms shifts this signal downfield from typical alkane protons.[4][5] The appearance as a singlet indicates that the protons on one methylene group are chemically and magnetically equivalent to the protons on the other, and there is no significant coupling between them due to rapid conformational changes.

-

Aromatic Region: The complex multiplet pattern between 6.83 and 7.26 ppm corresponds to the ten aromatic protons.[3] The protons on the two phenyl rings are equivalent due to the molecule's symmetry. The multiplet arises from the spin-spin coupling between the ortho, meta, and para protons on the phenyl rings. The downfield shift of these protons compared to benzene (7.34 ppm) is due to the electron-donating effect of the ether oxygen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the symmetrical nature of this compound.

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. For ¹³C NMR, a slightly more concentrated sample (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The locking and shimming procedure is identical to that for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets.

-

Pulse Angle: A 30-45° pulse angle is used to allow for a shorter relaxation delay.

-

Relaxation Delay (D1): A 2-second delay is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though routine ¹³C spectra are typically not integrated.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to compensate for the low natural abundance of ¹³C.

-

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 66.8 | -O-C H₂-C H₂-O- |

| 114.6 | Ar-C (ortho) |

| 121.1 | Ar-C (para) |

| 129.5 | Ar-C (meta) |

| 158.8 | Ar-C (ipso, C-O) |

Data interpreted from typical ether chemical shifts and database information.[6]

Interpretation and Insights:

-

The signal at 66.8 ppm is assigned to the two equivalent methylene carbons. The electronegative oxygen atoms cause a significant downfield shift into the typical range for ether carbons (50-80 ppm).[4][5][7]

-

The four signals in the aromatic region confirm the presence of four distinct types of aromatic carbons, consistent with a monosubstituted benzene ring.

-

The ipso-carbon (the carbon directly attached to the ether oxygen) is the most deshielded at 158.8 ppm due to the direct electron-withdrawing effect of the oxygen.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key features are the C-O ether linkages and the aromatic C-H and C=C bonds.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid Sample (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The KBr acts as an IR-transparent matrix.

-

The mixture should be ground to a fine, homogenous powder to minimize scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet. A clear pellet indicates good sample preparation.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3040 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1500 | Strong | Aromatic C=C ring stretch |

| 1240 | Strong | Asymmetric C-O-C stretch (aryl-alkyl ether) |

| 1040 | Strong | Symmetric C-O-C stretch |

| 750, 690 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Data interpreted from general IR correlation tables and spectral databases.[8][9]

Interpretation and Insights:

-

The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations confirms the basic structural components.

-

The strong absorptions at 1600 and 1500 cm⁻¹ are characteristic of the phenyl ring C=C stretching.

-

The most diagnostic peaks for an ether are the C-O stretching vibrations.[10] For an aryl-alkyl ether like this compound, two strong bands are expected: an asymmetric stretch around 1240 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[4][11]

-

The strong bands at 750 and 690 cm⁻¹ are indicative of a monosubstituted benzene ring.

Part 3: Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a high-energy ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for a solid like this compound, or via a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[5]

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrometry Data Summary

| m/z | Relative Intensity (%) | Assignment |

| 214 | 61 | [M]⁺• (Molecular Ion) |

| 121 | 83 | [C₆H₅OCH₂CH₂]⁺ |

| 94 | 17 | [C₆H₅OH]⁺• (Phenol) |

| 77 | 100 | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from ChemicalBook and PubChem.[3]

Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Interpretation and Insights:

-

Molecular Ion: The peak at m/z 214 corresponds to the molecular weight of this compound, confirming its elemental composition. The relatively high intensity of the molecular ion peak is expected for a molecule containing aromatic rings, which can stabilize the radical cation.

-

Base Peak: The base peak (the most intense peak) is observed at m/z 77, which corresponds to the phenyl cation ([C₆H₅]⁺). This is a very stable carbocation and a common fragment for phenyl-containing compounds.

-

Key Fragments:

-

The peak at m/z 121 is likely due to the cleavage of one of the C-O bonds, resulting in the [C₆H₅OCH₂CH₂]⁺ fragment.

-

The peak at m/z 94 corresponds to the phenol radical cation ([C₆H₅OH]⁺•), which can be formed through a rearrangement process.

-

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a self-validating and unambiguous structural confirmation of this compound. The symmetry of the molecule is clearly evident in the simplicity of the NMR spectra. The characteristic functional groups are readily identified by their vibrational frequencies in the IR spectrum. Finally, the mass spectrum confirms the molecular weight and provides a logical fragmentation pattern consistent with the known principles of mass spectrometry for ethers. This guide serves as a practical reference for the spectral characterization of this and similar molecules, emphasizing the importance of a multi-technique approach and a thorough understanding of the underlying principles for confident structural elucidation.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. Intro to MS | OpenOChem Learn [learn.openochem.org]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility of 1,2-Diphenoxyethane in Organic Solvents for Researchers and Drug Development Professionals

An In-depth Technical Guide:

Abstract

1,2-Diphenoxyethane (DPE), a symmetrical aromatic ether, serves as a vital component in various industrial and research applications, including as a sensitizer for thermal paper and an intermediate in chemical synthesis.[1][2] Its performance in these roles is critically dependent on its solubility characteristics within specific organic media. This technical guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental principles of physical chemistry. We will explore the theoretical framework governing its dissolution, present available solubility data, and detail a robust experimental protocol for its empirical determination. This document is intended to serve as a foundational resource for scientists and researchers engaged in work that requires the precise use and handling of this compound in solution.

Introduction to this compound

Chemical Identity and Structure

This compound (CAS No. 104-66-5) is an organic compound with the molecular formula C₁₄H₁₄O₂.[3][4] Structurally, it consists of a central ethylene glycol backbone with its two hydroxyl protons replaced by phenyl groups, forming a diaryl ether.[5] This symmetrical arrangement of two phenyl rings linked by an ethyleneoxy bridge contributes significantly to its chemical stability and physical properties.[5]

Synonyms: Ethylene glycol diphenyl ether, Diphenyl Cellosolve, Sensitiser DPE.[1][4]

Physicochemical Properties

At room temperature, this compound is a white to off-white crystalline solid.[5][6] Its key physical and chemical properties are summarized in Table 1. The molecule lacks hydrogen bond donors but possesses two ether oxygen atoms that can act as hydrogen bond acceptors.[5] Its calculated LogP value of 3.81 indicates a significant nonpolar character, suggesting poor solubility in water but favorable solubility in many organic solvents.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 104-66-5 | [3] |

| Molecular Formula | C₁₄H₁₄O₂ | [3] |

| Molecular Weight | 214.26 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1][5][7] |

| Melting Point | 94-96 °C | [1][6][7] |

| Boiling Point | 341.6 °C at 760 mmHg; 185 °C at 12 mmHg | [1][5][6] |

| Water Solubility | 22 mg/L at 25 °C | [6][7] |

| LogP | 3.81 | [2][5] |

| Flash Point | 139.4 °C | [5][6] |

| Density | ~1.08 g/cm³ |[5] |

Industrial and Research Applications

The primary industrial use of this compound is as a sensitizer in the production of thermal paper, where it facilitates the color-forming reaction upon heating.[1] It also finds application as a high-boiling point solvent and heat transfer fluid in the chemical industry.[5] In research and development, particularly in pharmaceuticals, it is used as a reagent in the synthesis of activatable delivery compounds that incorporate singlet oxygen-labile linkers.[2][6]

Theoretical Framework of Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the thermodynamic principle that dissolution occurs when the overall Gibbs free energy of the system decreases. This process can be understood through the adage "like dissolves like," which relates solubility to the similarity of intermolecular forces between the solute and solvent molecules.[8]

Role of Intermolecular Forces

The dissolution process involves overcoming solute-solute interactions within the crystal lattice and solvent-solvent interactions to create a cavity for the solute, followed by the formation of new solute-solvent interactions. Stronger interactions between solute and solvent molecules result in greater solubility.[8][9]

For this compound, the key interactions are:

-

Van der Waals Forces (London Dispersion Forces): Dominant due to the large, polarizable phenyl rings. These forces are strongest in nonpolar solvents.

-

Dipole-Dipole Interactions: The C-O-C ether linkages create a net dipole moment, allowing for moderate interactions with polar solvents.[10]

-

Hydrogen Bonding: While DPE cannot self-associate via hydrogen bonds, its ether oxygens can accept hydrogen bonds from protic solvents (e.g., alcohols).[5]

Key Factors Influencing Solubility

Several factors dictate the extent to which this compound will dissolve in a given organic solvent.

-

Solvent Polarity: Due to its significant nonpolar surface area from the two phenyl rings, DPE is expected to be more soluble in nonpolar or moderately polar solvents that can effectively engage in van der Waals interactions. Aromatic ethers are generally less soluble in highly polar solvents like water compared to their aliphatic counterparts due to the hydrophobic nature of the aromatic ring.[11]

-

Temperature: For most solid solutes, solubility increases with temperature.[9] Increased thermal energy helps overcome the lattice energy of the DPE crystal and promotes mixing with the solvent.

-

Molecular Structure: The symmetrical and relatively rigid structure of DPE influences how it packs in a crystal lattice and interacts with solvent molecules. Solvents with a complementary shape or functional groups that can interact favorably with the ether linkages and phenyl rings will be more effective.

The interplay of these factors is visualized in the diagram below.

Caption: Key factors governing the solubility of this compound.

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in readily available literature. However, based on chemical principles and available qualitative descriptions, a general profile can be constructed.

Table 2: Solubility Data and Predictions for this compound

| Solvent | Solvent Type | Reported/Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Highly Polar Protic | Insoluble (22 mg/L at 25 °C)[6][7] | The large hydrophobic phenyl rings dominate over the polar ether groups. |

| Methanol | Polar Protic | Slightly Soluble[2][6][7] | Can act as an H-bond donor to DPE's ether oxygens, but its high polarity is not ideal. |

| Ethanol | Polar Protic | Soluble[5] | Less polar than methanol, providing a better balance for solvating both polar and nonpolar parts of DPE. |

| Acetone | Polar Aprotic | Soluble[5] | The ketone group provides polarity to interact with ether linkages without the strong self-association of protic solvents. |

| Chloroform | Weakly Polar | Slightly Soluble[2][6][7] | Dichloromethane and chloroform are common solvents for moderately polar compounds. |

| Toluene | Nonpolar Aromatic | Predicted: Soluble to Very Soluble | The aromatic nature of toluene allows for strong π-π stacking interactions with DPE's phenyl rings. |

| Hexane | Nonpolar Aliphatic | Predicted: Sparingly Soluble | Lacks specific favorable interactions beyond weak dispersion forces. |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Predicted: Soluble to Very Soluble | As an ether, THF is chemically similar to the functional groups in DPE and is an excellent solvent for many ethers. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium (or shake-flask) method is a reliable and widely accepted technique.[12]

Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (≥99% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the target temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined in preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor. Repeat the experiment at least in triplicate to ensure reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the isothermal equilibrium method for determining solubility.

Caption: Workflow for the isothermal equilibrium solubility determination.

Conclusion

This compound is a nonpolar aromatic ether with limited water solubility but good compatibility with a range of organic solvents.[5][13] Its solubility is primarily driven by van der Waals forces and is highest in nonpolar aromatic or moderately polar aprotic solvents. For applications in drug development, synthesis, or materials science, understanding and quantifying its solubility in relevant solvent systems is paramount. When published data is unavailable, the detailed isothermal equilibrium protocol provided herein offers a reliable method for generating the necessary empirical data to guide formulation, reaction optimization, and purification processes.

References

- 1. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]

- 2. This compound CAS#: 104-66-5 [m.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. brainly.in [brainly.in]

- 12. researchgate.net [researchgate.net]

- 13. henichemicals.com [henichemicals.com]

thermal stability and decomposition of 1,2-Diphenoxyethane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Diphenoxyethane

Abstract

This compound (DPE) is an aromatic ether recognized for its exceptional thermal and chemical stability, which underpins its use in high-performance applications, notably as a sensitizer in thermal paper coatings.[1][2] This guide provides a comprehensive technical overview of the thermal characteristics of DPE, intended for researchers, chemists, and professionals in materials science and drug development. We will explore its inherent stability, delve into its probable decomposition mechanisms by drawing analogies with structurally similar model compounds, and present methodologies for its empirical analysis.

Introduction to this compound (DPE)

This compound (CAS No. 104-66-5) is a white to off-white crystalline solid characterized by two phenyl rings linked to an ethylene bridge via ether bonds (C₆H₅OCH₂CH₂OC₆H₅).[3][4] This symmetrical structure contributes significantly to its low volatility and high thermal stability.[1] Its primary commercial application is as a sensitizer in the heat-sensitive coating layer of thermal paper, where it facilitates the color-forming reaction between a leuco dye and a developer by lowering the melting point of the mixture.[2] Understanding its behavior at elevated temperatures is therefore critical for optimizing its performance and ensuring process safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄O₂ | [3] |

| Molecular Weight | 214.26 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 94–98 °C | [1] |

| Boiling Point | ~341 °C (at 760 mmHg); 185 °C (at 12 mmHg) | [1] |

| Structure | C₆H₅OCH₂CH₂OC₆H₅ | [3] |

Thermal Stability Profile

DPE is renowned for its ability to retain structural integrity at elevated temperatures.[1] However, like all organic compounds, it has a thermal decomposition limit. Industrial purification processes, such as vacuum distillation, provide insight into this threshold. A Japanese patent reports that heating molten DPE above 200°C can lead to decomposition and sublimation.[5] Analysis of distillation residues from processes running at 210°C confirmed that a portion of the this compound had decomposed and polymerized.[5] This suggests that the onset of significant thermal degradation under inert conditions begins in the 200-210°C range.

Thermal Decomposition Mechanisms

Decomposition is believed to proceed via two competitive routes: a free-radical pathway initiated by homolytic bond cleavage and a concerted molecular pathway.[7][8]

Free-Radical Decomposition Pathway

At higher temperatures (typically >1000°C for PPE, though likely lower for DPE under bulk conditions), the dominant mechanism is homolytic scission of the weakest covalent bonds.[7] The bond dissociation energy (BDE) is the primary determinant of which bond breaks first.[9] For DPE, there are two key bonds susceptible to cleavage:

-

C-O Bond Scission (Phenoxy-Alkyl): Cleavage of the C₆H₅O–CH₂ bond.

-

C-C Bond Scission (Alkyl): Cleavage of the central –CH₂–CH₂– bond.

Based on studies of PPE, the initial steps would be:[7][10]

-

Initiation: Homolysis of either the C-O or C-C bond to form initial radical pairs.

-

C₆H₅OCH₂CH₂OC₆H₅ → C₆H₅OCH₂CH₂• + •OC₆H₅ (Phenoxy Radical)

-

C₆H₅OCH₂CH₂OC₆H₅ → C₆H₅OCH₂• + •CH₂OC₆H₅

-

-

Propagation: These initial radicals can then undergo further reactions, such as β-scission or hydrogen abstraction from other DPE molecules, propagating a chain reaction. For instance, the phenoxy radical is a relatively stable radical that can abstract a hydrogen atom from another DPE molecule, leading to the formation of phenol and a new DPE radical.[6][11]

-

Termination: Radicals combine to form stable products.

The major products expected from this pathway include phenol, phenoxy radicals, and various smaller hydrocarbon fragments resulting from subsequent bond cleavages.[7]

Figure 1: Proposed thermal decomposition pathways for this compound.

Concerted Decomposition Pathway

Studies on PPE have shown that at lower temperatures, a concerted (non-radical) retro-ene reaction can be a significant decomposition pathway, yielding phenol and styrene directly.[7] A similar concerted mechanism for DPE is plausible, which would involve a six-membered transition state and lead to the formation of two molecules of phenol and one molecule of ethene. This pathway avoids high-energy radical intermediates and may be competitive with free-radical initiation, especially at temperatures just above the onset of decomposition.

Kinetics of Thermal Decomposition

Quantitative kinetic parameters for DPE are not available in the literature. However, theoretical and experimental studies on PPE provide valuable estimates for the activation energies (Ea) required for decomposition.

Table 2: Estimated Activation Energies for DPE Decomposition (Based on PPE Analog)

| Decomposition Pathway | Method | Activation Energy (Ea) | Reference |

| Concerted Reaction | Density Functional Theory (DFT) | 52.8 kcal/mol (~221 kJ/mol) | [8] |

| Free-Radical Reaction (Rate-Determining Step) | Density Functional Theory (DFT) | 60.6 kcal/mol (~254 kJ/mol) | [8] |

| Hydrothermal Decomposition (Overall) | Experimental (First-Order Kinetics) | 143.2 ± 21.0 kJ/mol | [12] |

These values indicate that a significant energy input is required to initiate decomposition, consistent with the observed high thermal stability of DPE. The hydrothermal decomposition value is lower, as the presence of water can introduce alternative, lower-energy hydrolytic pathways.[12][13]

Experimental Analysis Protocols

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Figure 2: Experimental workflow for thermal analysis of this compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which DPE begins to lose mass due to decomposition or sublimation and to quantify mass loss at different temperatures.

-

Instrument Calibration: Calibrate the TGA for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5–10 mg of this compound powder into a ceramic or platinum TGA pan.

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen (50-100 mL/min) to ensure an inert atmosphere.

-

Equilibrate the sample at 30°C for 5-10 minutes.

-

-

Thermal Program: Heat the sample from 30°C to 600°C at a constant heating rate of 10 °C/min.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

-

Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, such as melting and decomposition.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum pan. Use a pinhole lid if significant gas evolution is expected, to prevent pan rupture.

-

Experimental Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with high-purity nitrogen (20-50 mL/min).

-

Equilibrate the sample at 30°C.

-

-

Thermal Program: Heat the sample from 30°C to 400°C at a heating rate of 10 °C/min. (Note: Do not exceed the temperature limits of aluminum pans).

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify the endothermic peak corresponding to melting and determine its onset temperature and enthalpy of fusion (ΔH_fus).

-

Identify any exothermic or endothermic events at higher temperatures corresponding to decomposition and determine their onset temperatures and enthalpy changes (ΔH_decomp).

-

Conclusion

This compound exhibits high thermal stability, with decomposition initiating above 200°C under inert conditions. While direct studies on its decomposition are sparse, analysis of its close structural analog, phenethyl phenyl ether, suggests that degradation proceeds through competitive free-radical and concerted pathways. The primary decomposition products are expected to include phenol and various smaller aromatic and aliphatic fragments. Standard thermal analysis techniques such as TGA and DSC are crucial for empirically characterizing its stability profile and are the first step in any rigorous investigation of its high-temperature behavior. This guide provides the foundational knowledge and experimental framework for professionals working with this versatile and stable compound.

References

- 1. henichemicals.com [henichemicals.com]

- 2. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]

- 3. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 104-66-5 [chemicalbook.com]

- 5. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Theory studies on pyrolysis mechanism of phenethyl phenyl ether-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic analysis of the pyrolysis of phenethyl phenyl ether: computational prediction of alpha/beta-selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

historical synthesis of 1,2-Diphenoxyethane

An In-depth Technical Guide to the Historical Synthesis of 1,2-Diphenoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DPE) is a symmetrical aromatic ether characterized by two phenyl rings linked to an ethylene bridge via ether linkages.[1] This seemingly simple molecule holds significant industrial relevance, serving as a crucial sensitizer in thermal paper coatings, a high-performance solvent, and a versatile intermediate in the synthesis of specialty polymers, pharmaceuticals, and fine chemicals.[2][3][4] Its synthesis is a classic case study in the application of fundamental organic reactions, primarily the Williamson ether synthesis and its modern adaptations. This guide provides an in-depth exploration of the historical and methodological evolution of DPE synthesis, grounded in mechanistic principles and field-proven insights. We will dissect the causality behind experimental choices, validate the described protocols, and provide a comprehensive framework for its preparation in both laboratory and industrial contexts.

The Foundational Route: A Double Williamson Ether Synthesis

The synthesis of this compound is historically rooted in the Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850 that was pivotal in proving the structure of ethers.[5][6][7] This method remains the most direct and widely practiced approach for preparing DPE.

Core Principle & Mechanism

The reaction proceeds via a double bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The core principle involves the reaction of a nucleophilic phenoxide ion with an electrophilic 1,2-dihaloethane. The process occurs in two sequential SN2 steps:

-

Deprotonation: A strong base is used to deprotonate phenol, a weak acid, to form the much more nucleophilic sodium or potassium phenoxide ion.

-

First Substitution (SN2): The phenoxide ion attacks one of the electrophilic carbon atoms of the 1,2-dihaloethane, displacing the first halide leaving group to form 2-phenoxyethyl halide.

-

Second Substitution (SN2): A second equivalent of the phenoxide ion performs another SN2 attack on the intermediate, displacing the remaining halide to form the final this compound product.

The concerted, backside attack characteristic of the SN2 mechanism is highly effective here because the electrophilic carbons on the ethylene bridge are primary and unhindered, minimizing competing elimination reactions.[6][8]

Caption: The double Williamson ether synthesis mechanism for this compound.

Classical Experimental Protocol

The traditional laboratory synthesis involves heating phenol and a 1,2-dihaloethane with a strong inorganic base in a suitable polar solvent.

Step-by-Step Methodology:

-

Phenoxide Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve phenol (2.0 eq.) in a polar solvent such as ethanol or dimethylformamide (DMF).[1]

-

Base Addition: Add a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-2.2 eq.), to the solution to form the corresponding phenoxide in situ.

-

Substrate Addition: Introduce 1,2-dibromoethane or 1,2-dichloroethane (1.0 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours (typically 4-16 hours) to drive the reaction to completion.[1][9] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: After cooling, the mixture is typically poured into water to dissolve the inorganic salts.[9] The crude this compound, which is poorly soluble in water, precipitates and can be collected by vacuum filtration.[3][4][9] Further purification is achieved by recrystallization from a suitable solvent like ethanol or isopropanol to yield a white to off-white crystalline solid.[9][10][11]

Analysis of Experimental Parameters

The choice of reagents and conditions is critical for optimizing yield and purity. The following table summarizes common variations found in historical and industrial protocols.

| Parameter | Variation | Rationale & Field Insights | Yield | Reference |

| Dihaloethane | 1,2-Dibromoethane | Bromide is a better leaving group than chloride, leading to faster reaction rates. Often preferred in lab-scale synthesis for convenience. | ~53% | [9] |

| 1,2-Dichloroethane | More cost-effective for industrial-scale production. Requires more forcing conditions (higher temperatures or longer reaction times) due to the poorer leaving group ability of chloride.[10] | 60-83% | [11][12] | |

| Base | NaOH / KOH | Strong, inexpensive inorganic bases. Effective for complete deprotonation of phenol. Can require aqueous or polar solvent systems.[1][11] | 72.8% | [11] |

| K₂CO₃ / Cs₂CO₃ | Milder bases, often used in polar aprotic solvents like DMF. Cesium carbonate is highly effective but more expensive.[13][14] | N/A | [13] | |

| DBU / DABCO | Strong, non-nucleophilic organic bases used under milder conditions to avoid side reactions and improve solubility in organic solvents.[10] | High | [10] | |

| Solvent | Ethanol / Water | Polar protic solvents that readily dissolve the inorganic base and phenoxide salt.[1][11] | 72.8% | [11] |

| DMF / DMSO | Polar aprotic solvents that accelerate SN2 reactions by poorly solvating the nucleophile, making it more reactive.[1][13][14] | High | [1][14] | |

| Catalyst | None (Classical) | The reaction proceeds without a catalyst, relying on thermal energy. | Moderate | [9] |

| Phase-Transfer Catalyst | Used in biphasic systems (e.g., aqueous NaOH and organic reactants) to shuttle the phenoxide nucleophile into the organic phase.[12][15] | >80% | [12] |

Industrial Evolution: The Advent of Phase-Transfer Catalysis

A significant challenge in scaling up the Williamson synthesis is the mutual insolubility of the aqueous inorganic base and the organic reactants. Phase-Transfer Catalysis (PTC) emerged as an elegant and efficient solution to this problem, enabling reactions to occur between species in immiscible phases.[15]

Principle of Phase-Transfer Catalysis

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a polyether (e.g., polyethylene glycol, PEG), facilitates the transfer of the phenoxide anion from the aqueous phase into the organic phase.[15][16][17] The catalyst's lipophilic cation pairs with the phenoxide anion, creating a salt that is soluble in the organic phase, where it can react with the 1,2-dihaloethane. This process dramatically increases the reaction rate and allows for the use of inexpensive aqueous bases under milder conditions.[16]

Caption: Generalized workflow of Phase-Transfer Catalysis in DPE synthesis.

Industrial Protocol with PTC

An industrial patent describes a method using polyethylene glycol (PEG) as the catalyst, which avoids the need for organic solvents.[12]

-

Reactor Charge: A reactor is charged with phenol, an acid-binding agent (e.g., sodium carbonate), and polyethylene glycol (PEG 400).

-

Heating: The mixture is heated to 130-175 °C.

-

Continuous Addition: 1,2-dichloroethane is continuously added dropwise to the hot reaction system. The continuous feed maintains a steady concentration for the reaction while allowing for better temperature control.

-

Second Base Addition: After several hours, a stronger base like sodium hydroxide is added to drive the reaction to completion.

-

Workup: The reaction is terminated when phenol is consumed. The mixture is then washed with water to remove salts, and the product is isolated by distillation or crystallization, often achieving yields greater than 80%.[12]

This method is advantageous for its high conversion rate, high yield, and use of cost-effective reagents like 1,2-dichloroethane.[12]

An Alternative Pathway: The Ullmann-Type Condensation

While the Williamson synthesis is dominant for producing this compound, the Ullmann condensation represents another important historical method for forming aryl ethers.[18] Developed by Fritz Ullmann in the early 1900s, this reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[19][20]

Principle and Applicability

The Ullmann condensation is typically used for synthesizing diaryl ethers where direct SN2 substitution on an aryl halide is not feasible.[18] For a symmetrical molecule like DPE, a modified Ullmann-type reaction can be employed by coupling an aryl halide with a diol (ethylene glycol). The reaction proceeds through a catalytic cycle involving copper(I) and copper(III) intermediates.

Caption: Simplified catalytic cycle for a copper-catalyzed Ullmann-type C-O coupling.

Experimental Protocol

A representative modern protocol involves the use of a copper catalyst and a ligand to facilitate the reaction under milder conditions than the historical high-temperature methods.[21][22][23]

-

Reactor Charge: A three-necked flask is charged with bromobenzene (2.0 eq.), ethylene glycol (1.2 eq.), sodium carbonate (a base, 2.4 eq.), cuprous iodide (CuI, catalyst, 0.1 eq.), and 2,2'-bipyridine (a ligand, 0.12 eq.) in DMF.[22][23]

-

Reaction: The reaction mixture is stirred and heated at 100 °C overnight. The ligand accelerates the catalytic cycle, allowing for lower temperatures and higher efficiency.

-

Workup: DMF is removed under reduced pressure. The residue is partitioned between water and toluene. The aqueous layer is extracted with toluene.

-

Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is recrystallized from isopropanol to yield pure this compound with reported yields exceeding 90%.[22]

This approach, while more complex in terms of reagents, offers very high yields and demonstrates the versatility of transition-metal catalysis in ether synthesis.

Conclusion

The synthesis of this compound provides a clear narrative of the evolution of synthetic organic chemistry. From its origins in the foundational Williamson ether synthesis of the 19th century to modern, high-yield industrial processes employing phase-transfer catalysis, the preparation of this molecule has been continually refined for efficiency, cost-effectiveness, and scalability. While the Williamson approach remains the most direct and common strategy, Ullmann-type condensations offer a powerful, albeit less direct, alternative rooted in the principles of organometallic chemistry. For researchers and drug development professionals, understanding these historical routes and their mechanistic underpinnings provides a robust toolkit for the synthesis of not only this compound but a wide array of ether-containing target molecules.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. henichemicals.com [henichemicals.com]

- 4. 1,2-Diphenoxyethan – Wikipedia [de.wikipedia.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]

- 11. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]

- 12. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Phase transfer catalysis | PPTX [slideshare.net]

- 16. iajpr.com [iajpr.com]

- 17. biomedres.us [biomedres.us]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. lookchem.com [lookchem.com]

- 22. This compound synthesis - chemicalbook [chemicalbook.com]

- 23. This compound | 104-66-5 [chemicalbook.com]

An In-depth Technical Guide to 1,2-Diphenoxyethane (C14H14O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diphenoxyethane (DPE), with the molecular formula C14H14O2, is a symmetrical diaryl ether characterized by an ethylene glycol linker connecting two phenyl rings.[1] This structure imparts a unique combination of rigidity from the aromatic systems and conformational flexibility from the central ethoxy bridge. While its primary industrial application lies as a sensitizer in thermal paper manufacturing, its structural motifs are of significant interest in medicinal chemistry and materials science.[1][2] In drug development, the diaryl ether scaffold is a privileged structure, appearing in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[3][4] The flexible yet defined geometry of DPE makes it an attractive building block for constructing bivalent ligands, linkers in Proteolysis Targeting Chimeras (PROTACs), and as a core scaffold for designing new molecular entities.[5][6] This guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of this compound, offering a technical foundation for its application in advanced research.

Synthesis of this compound

The most common and reliable method for synthesizing this compound is the double Williamson ether synthesis .[1] This classic SN2 reaction provides a high-yielding and straightforward pathway to symmetrical ethers.[7]

Reaction Principle & Mechanistic Insight

The synthesis involves a two-step, one-pot process. First, a strong base deprotonates two equivalents of phenol to form the highly nucleophilic sodium phenoxide. Second, this nucleophile attacks both electrophilic carbons of a 1,2-dihaloethane (typically 1,2-dibromoethane or 1,2-dichloroethane) in a sequential double substitution reaction to form the two ether linkages.[1][8]

-

Causality of Experimental Choices:

-

Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used due to their low cost and effectiveness in generating the phenoxide ion. The reaction's success hinges on the complete deprotonation of phenol, as the neutral phenol is a poor nucleophile.[9]

-

Reactant: 1,2-dibromoethane is often preferred over 1,2-dichloroethane because bromide is a better leaving group than chloride, facilitating the SN2 reaction.[7] However, 1,2-dichloroethane can also be used, sometimes requiring more forcing conditions.[10]

-

Solvent: A polar solvent like ethanol or dimethylformamide (DMF) is typically used to dissolve the ionic intermediates.[1] The choice of solvent can influence reaction rates; polar aprotic solvents like DMF can accelerate SN2 reactions.[8]

-

Visualization of Synthesis Workflow

The following diagram outlines the key stages of the synthesis and purification process for this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods.[11]

Reagents & Equipment:

-

Phenol (9.4 g, 100 mmol)

-

Sodium hydroxide (4.8 g, 120 mmol)

-

1,2-Dibromoethane (9.4 g, 50 mmol)

-

Ethanol (100 mL)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and vacuum flask

-